![molecular formula C27H24N2O5S B7507732 [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate](/img/structure/B7507732.png)
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, it has been demonstrated to inhibit the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X in lab experiments include its high potency and selectivity, as well as its ability to modulate various signaling pathways in the body. However, the limitations of using [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X. One potential direction is the investigation of its potential as an immunomodulatory agent for the treatment of autoimmune diseases. Another potential direction is the study of its potential as a therapeutic agent for the treatment of viral infections. Furthermore, the development of more potent and selective analogs of [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X may lead to the discovery of new therapeutic agents for various diseases.
Synthesis Methods
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X is synthesized through a multistep process that involves the reaction of 4-pyrrolidin-1-ylsulfonylbenzoic acid with 1-phenyl-2-nitropropene, followed by reduction with sodium borohydride and cyclization with indole-3-carboxaldehyde. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized to produce high yields and purity of [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X.
Scientific Research Applications
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, [2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate X has been investigated for its role in modulating the immune system and its potential as an immunomodulatory agent.
properties
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxo-1-phenylethyl] 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S/c30-25(23-18-28-24-11-5-4-10-22(23)24)26(19-8-2-1-3-9-19)34-27(31)20-12-14-21(15-13-20)35(32,33)29-16-6-7-17-29/h1-5,8-15,18,26,28H,6-7,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPZNKHXUVAALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC(C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B7507655.png)
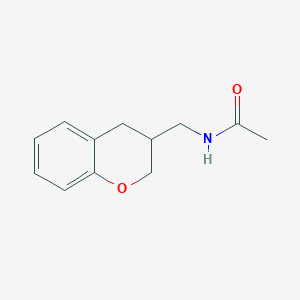

![Cyclopentyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507676.png)
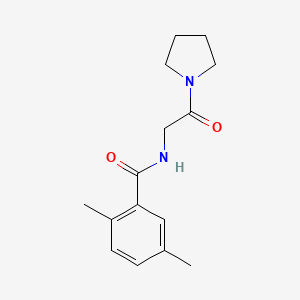
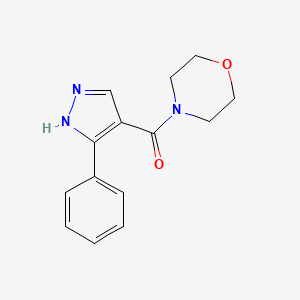
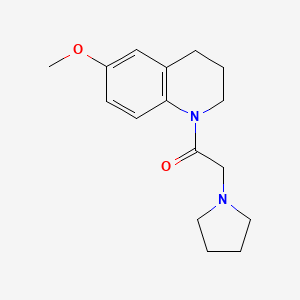
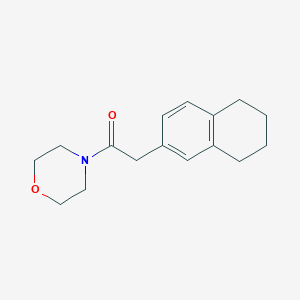
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
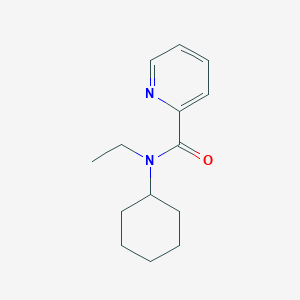
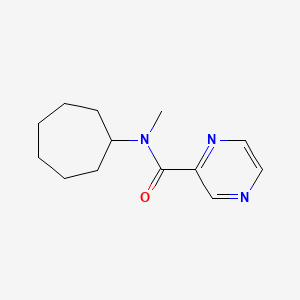
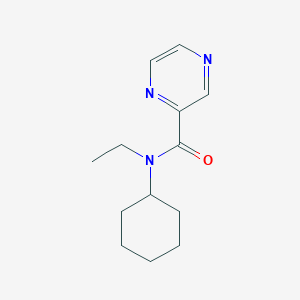
![3,3-Dimethyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7507746.png)
